Dipotassium 1,3,4-thiadiazole-2,5-dithiolate
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Overview
Description
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound known for its unique sulfur-donating properties. It is a stable, low-toxicity solid that is free of foul-smelling thiols, making it an attractive option for various synthetic applications . This compound has garnered significant attention due to its versatility in synthetic chemistry, biochemistry, and industrial applications .
Mechanism of Action
Target of Action
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.
Mode of Action
This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .
Pharmacokinetics
It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3 and DDQ.
Substitution: Reactions with aryl and alkyl halides in the presence of CuO and MOF-199 nanoparticles are common.
Major Products
Scientific Research Applications
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but lacks the potassium ions, making it less stable and more volatile.
2,5-Dimercapto-1,3,4-thiadiazole: Another similar compound, but it does not have the same sulfur-donating efficiency as dipotassium 1,3,4-thiadiazole-2,5-dithiolate.
Uniqueness
This compound stands out due to its stability, low toxicity, and lack of foul odor. These properties make it a preferred choice for various applications where other sulfur-donating compounds may not be suitable .
Properties
CAS No. |
4628-94-8 |
---|---|
Molecular Formula |
C2K2N2S3 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
dipotassium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI Key |
GPWLFGDMYSVEGN-UHFFFAOYSA-L |
SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
Canonical SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
4628-94-8 | |
Pictograms |
Irritant |
Related CAS |
1072-71-5 (Parent) |
Synonyms |
2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?
A1: this compound acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of this compound in constructing complex molecular architectures. []
Q2: What structural features of the macrocyclic complexes derived from this compound are revealed through characterization?
A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []
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